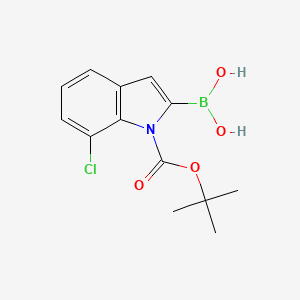

(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid

Vue d'ensemble

Description

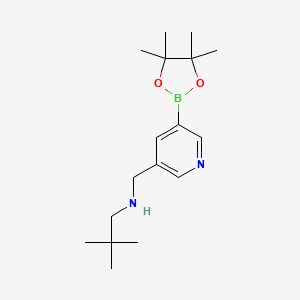

“(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” is a type of boronic acid that has a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amino groups .

Synthesis Analysis

The synthesis of compounds similar to “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” often involves the use of commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” can be represented by the empirical formula C13H16BNO4 .Chemical Reactions Analysis

Boronic acids, such as “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also undergo protodeboronation, a process that has been developed for 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Applications De Recherche Scientifique

Synthesis of Novel Compounds

The compound has been used in the synthesis of nonsymmetrical 5-aryl-2-indolopyrrole derivatives. This involves a mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole with a boronic acid derivative, leading to the production of 2-indolyl-5-bromopyrrole derivatives. These derivatives are further coupled with various aryl- or heteroaryl-boronic acids, yielding non-symmetrical 2,5-disubstituted pyrroles in good to excellent yields (Beaumard, Dauban, & Dodd, 2010).

Catalysis and Synthesis Enhancement

This compound plays a significant role in the synthesis of tert-butyl esters. A novel protocol using palladium acetate and triphenylphosphine as a catalyst system was successful in synthesizing tert-butyl esters from boronic acids. This method has been applied to a wide range of substrates, including benzenes, pyridines, and quinolines boronic acids (Li et al., 2014).

Deprotection Processes

The tert-butoxycarbonyl (BOC) group, which is part of this compound, is often used in deprotection processes. An efficient procedure for the removal of the BOC group using boron trifluoride etherate and molecular sieves in dichloromethane at room temperature has been reported, which is applicable to a variety of amines including amino acid derivatives (Evans et al., 1997).

Functional Group Protection

The compound is also used in the N-tert-butoxycarbonylation of amines, an important process in organic synthesis, particularly for protecting amine groups. This process uses di-tert-butyl dicarbonate and can be achieved under mild conditions without competitive side products (Heydari et al., 2007).

Safety And Hazards

While the specific safety and hazards of “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” are not explicitly mentioned in the search results, similar compounds are known to be harmful by inhalation, in contact with skin, and if swallowed . They may cause skin irritation, serious eye irritation, and respiratory irritation .

Orientations Futures

The future directions for “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” and similar compounds could involve expanding the applicability of AAILs . This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

Propriétés

IUPAC Name |

[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10(14(18)19)7-8-5-4-6-9(15)11(8)16/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWDAFDCKRNQKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726450 | |

| Record name | [1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid | |

CAS RN |

1000068-24-5 | |

| Record name | [1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

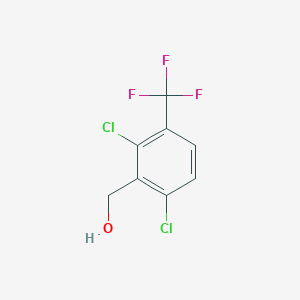

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398685.png)